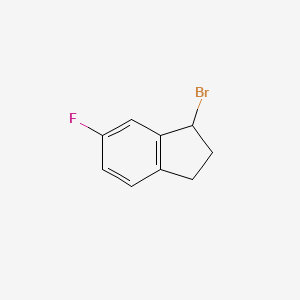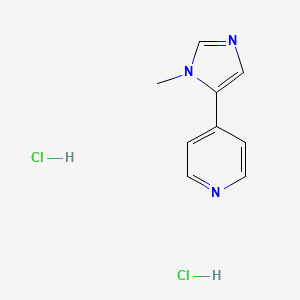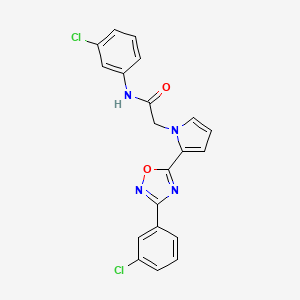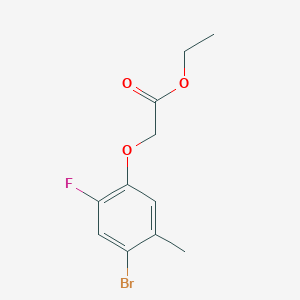![molecular formula C9H11FN2O4S B2374608 N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride CAS No. 2411283-29-7](/img/structure/B2374608.png)
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride is a chemical compound with a complex structure that includes a sulfamoyl fluoride group attached to a nitrophenyl ethyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride typically involves the reaction of N-methyl-N-[2-(3-nitrophenyl)ethyl]amine with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the proper formation of the sulfamoyl fluoride group. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfonyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the sulfamoyl fluoride group.
Reduction Reactions: Amino derivatives of the original compound.
Oxidation Reactions: Sulfonyl derivatives with oxidized methyl groups.
科学的研究の応用
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride has several applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl fluoride group, which can interact with active sites of enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride involves its interaction with molecular targets, particularly enzymes. The sulfamoyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction is often specific to certain types of enzymes, making the compound a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
- N-Methyl-N-[2-(4-nitrophenyl)ethyl]sulfamoyl fluoride
- N-Methyl-N-[2-(2-nitrophenyl)ethyl]sulfamoyl fluoride
- N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfonamide
Uniqueness
N-Methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with enzymes. This positional specificity can lead to different biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
N-methyl-N-[2-(3-nitrophenyl)ethyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O4S/c1-11(17(10,15)16)6-5-8-3-2-4-9(7-8)12(13)14/h2-4,7H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJEOUKXVETGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2374528.png)
![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)
![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)

![7-benzyl-N-cyclohexyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2374543.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)

